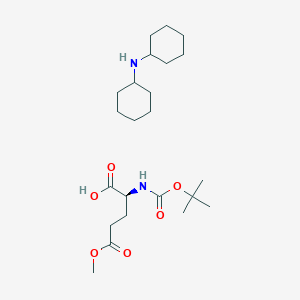

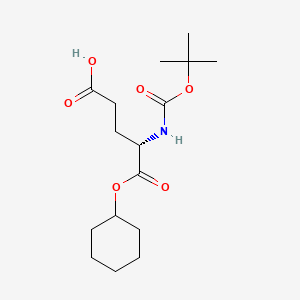

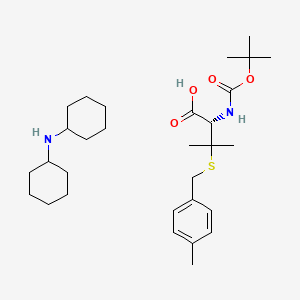

![molecular formula C18H31N3O6 B613755 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid CAS No. 1263046-44-1](/img/structure/B613755.png)

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis method of a similar compound, trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid, has been reported . The synthesis involves reductive amination under the catalysis of Lewis acid to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylate, and carrying out ester hydrolysis on the trans-4-tert-butyl sulfinamide cyclohexane carboxylate under alkaline conditions to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylic acid .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

In the field of synthetic and medicinal chemistry, compounds related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid have been explored for various applications. For instance, the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, potentially acting as inhibitors of HIV, involves compounds structurally related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid. However, these compounds were found to be inactive against HIV, pointing to the need for further biological testing (Rosenquist et al., 1996).

Material Science and Catalysis

Studies in material science have explored the use of cyclohexane derivatives, including those similar to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, for various applications. For example, a cyclic tetranuclear cuboid type copper(II) complex supported by cyclohexane-1,4-dicarboxylate was synthesized and characterized. This complex showed efficiency as a pre-catalyst for the oxidation of cyclohexane, achieving a total yield of cyclohexanol and cyclohexanone up to 35% under mild conditions (Hazra et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of cyclohexane carboxylic acids, which are structurally related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, have been investigated. For example, trans-4-Cyano-cyclohexane-1-carboxylic acid, an intermediate in the synthesis of tranexamic acid, was accumulated in the culture broth of Acremonium sp. D9K, demonstrating the potential of microbial synthesis for pharmaceutical intermediates (Nishise et al., 1987).

Organic Chemistry

In organic chemistry, the study of cyclohexane derivatives, closely related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, has been extensive. Research has been conducted on the synthesis, stereochemical aspects, and reactivity of various cyclohexane derivatives. For instance, studies on the preparation and mass spectra of t-butylcyclohexanecarboxylic acids shed light on the diverse chemical properties and potential applications of these compounds (Bekkum et al., 2010).

Propiedades

IUPAC Name |

4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-9-7-11(8-10-12)13(22)23/h11-12H,7-10H2,1-6H3,(H,22,23)(H2,19,20,21,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUNZZZNJUCWCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

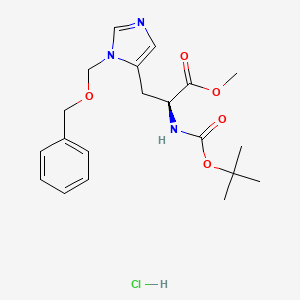

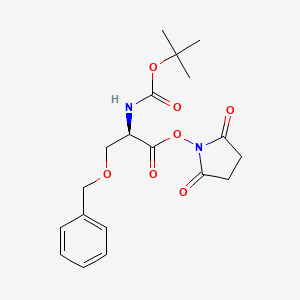

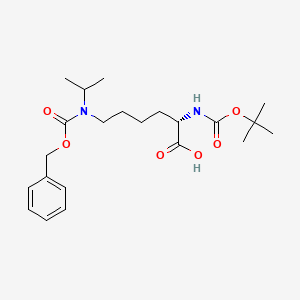

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)